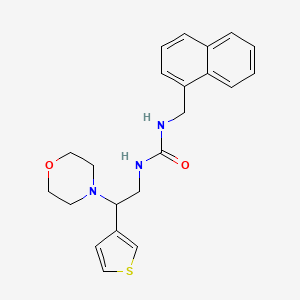

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound featuring a hybrid structure combining a morpholino ring, thiophene, and naphthalene moieties linked via a urea functional group. The morpholino group (a six-membered ring containing oxygen and nitrogen) is known to enhance solubility and modulate biological activity in drug-like molecules . The thiophene heterocycle contributes to π-π stacking interactions, while the naphthalene system provides hydrophobicity and rigidity. The urea linker facilitates hydrogen bonding, a critical feature for molecular recognition in medicinal chemistry.

Properties

IUPAC Name |

1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c26-22(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-21(19-8-13-28-16-19)25-9-11-27-12-10-25/h1-8,13,16,21H,9-12,14-15H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKXJUBGIDCIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions to form the intermediate 2-(morpholino)-2-(thiophen-3-yl)ethylamine.

Urea Formation: The intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea exhibits promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.

The minimum inhibitory concentration (MIC) values for related compounds suggest significant antibacterial effects, indicating potential use in treating bacterial infections.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. It has been investigated for its efficacy against various viruses, including HIV and other viral pathogens. The compound's mechanism of action involves interaction with specific molecular targets, modulating their activity to inhibit viral replication.

Applications in Medicinal Chemistry

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for drug development aimed at treating infections caused by resistant bacteria or viruses.

- Pharmacological Research : Its diverse biological activities make it a subject of interest in pharmacological studies, particularly in understanding mechanisms of action and therapeutic potential.

- Synthetic Chemistry : As a versatile building block, it can be used to synthesize more complex molecules for various applications in organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against clinical isolates of Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the morpholino and thiophene groups could enhance antimicrobial potency.

Case Study 2: Antiviral Properties

Research conducted by Ndungu et al. explored the antiviral efficacy of similar compounds against HIV strains with resistance mutations. The findings suggested that modifications similar to those found in this compound could lead to improved antiviral agents with lower resistance rates.

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea depends on its application:

Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

PDMP (D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)

- Structure: PDMP shares the morpholino group but replaces the thiophen-3-yl and urea groups with a decanoylamino chain and phenyl group.

- Activity : PDMP inhibits glycosphingolipid biosynthesis, elevating ceramide levels and sensitizing cancer cells to chemotherapeutic agents like Taxol .

- Synthesis: Derived from 1-phenyl-2-amino-1,3-propanediol, with the active D-threo isomer showing superior inhibitory effects .

- Comparison: The target compound’s morpholino group may similarly influence enzyme inhibition or drug resistance, though its urea and thiophene groups likely alter target specificity.

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Structure: A morpholino-Naproxen derivative with a propanone linker and methoxynaphthalene .

- Activity : Designed for biological studies, leveraging Naproxen’s anti-inflammatory scaffold.

- Comparison : Unlike the target compound, this lacks a urea group and thiophene, highlighting the role of functional groups in divergent applications.

Urea Derivatives with Aromatic Moieties

1-(2-Methoxyphenyl)-3-(naphthalen-2-yl)urea (BLT-4)

- Structure: Simplifies the target compound by replacing the morpholino-thiophen-ethyl group with a methoxyphenyl .

- Synthesis: Not detailed in evidence, but urea formation typically involves carbodiimide coupling or isocyanate reactions.

Thiophene- and Naphthalene-Containing Analogs

(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)propenones (Compounds 5–7, 8–10)

- Structure: Feature benzo[b]thiophene and substituted phenyl groups linked via an enone bridge .

- Synthesis : Synthesized via Claisen-Schmidt condensation, yielding solids with confirmed NMR/HRMS data .

- Comparison: The propenone linker in these compounds contrasts with the urea group in the target compound, which may confer distinct hydrogen-bonding capabilities and metabolic stability.

Thiophene-Naphthalene Hybrids in USP Standards

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and Derivatives

- Structure: Include thiophene and naphthalene but with methylamino or naphthol groups (e.g., compound e: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) .

- Comparison: These compounds prioritize amino alcohol or ether linkages over urea, suggesting divergent pharmacokinetic profiles.

Structural and Functional Data Comparison

Key Insights from Comparative Analysis

Morpholino Group: Present in PDMP and the target compound, this group is associated with ceramide modulation and drug resistance reversal . Its inclusion in the target compound may confer similar bioactivity.

Urea vs. Propenone Linkers: Urea’s hydrogen-bonding capacity may enhance target binding compared to the planar, conjugated enone system in propenones .

Thiophene vs.

Naphthalene Position : The naphthalen-1-ylmethyl group in the target compound versus naphthalen-2-yl in BLT-4 could influence molecular stacking or receptor binding.

Biological Activity

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a morpholine ring, a thiophene moiety, and a naphthyl group. These components contribute to its potential biological activities, making it a candidate for further investigation in drug development.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Morpholine Ring | Provides flexibility and potential for molecular interactions. |

| Thiophene Group | Enhances electronic properties and may facilitate interactions with biological targets. |

| Naphthyl Group | Contributes to hydrophobic interactions, which can influence binding affinity. |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific proteins or enzymes within biological systems. The morpholine and thiophene groups are particularly noted for their capacity to modulate enzyme activity, potentially influencing various signaling pathways critical in disease processes.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, a study on related thio-urea derivatives demonstrated broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM against various cancer cell lines, including breast and prostate cancers . The specific compound's ability to inhibit cell proliferation and induce apoptosis is of particular interest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, related compounds have shown the ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in numerous cellular processes including cell survival and proliferation . The mechanism of action likely involves direct binding to the enzyme's active site, altering its activity.

Antibacterial Activity

Preliminary investigations into the antibacterial properties of similar thiourea derivatives have shown promising results against Gram-positive and Gram-negative bacteria. Compounds in this class exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound may also possess antibacterial properties worth exploring.

Case Studies

- Antitumor Efficacy

- Enzyme Interaction Studies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach. First, the morpholino-thiophene ethylamine intermediate is prepared via nucleophilic substitution or reductive amination. The urea moiety is then introduced by reacting an isocyanate derivative (e.g., naphthalen-1-ylmethyl isocyanate) with the amine intermediate in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is critical to neutralize HCl byproducts and drive the reaction to completion. Optimization includes maintaining anhydrous conditions, controlling stoichiometric ratios (1:1.2 amine:isocyanate), and monitoring reaction progress via TLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Due to its hygroscopic and thermally sensitive nature, the compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at −20°C. Prior to use, allow the sample to equilibrate to room temperature in a desiccator to prevent moisture absorption. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles). Stability tests via HPLC at 4°C, 25°C, and −20°C over 72 hours can confirm degradation thresholds .

Q. What spectroscopic techniques are recommended for structural characterization of this urea derivative?

- Methodological Answer : A combination of techniques is essential:

- X-ray crystallography (for absolute configuration determination, if crystals are obtainable) .

- ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic (naphthalene, thiophene) and morpholino protons.

- FT-IR to confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion verification (±5 ppm accuracy).

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's pharmacokinetic properties, considering its morpholino and thiophene motifs?

- Methodological Answer : A tiered approach is recommended:

- In vitro assays : Use Caco-2 cell monolayers to evaluate intestinal permeability, with LC-MS quantification. Adjust pH (6.5–7.4) to mimic physiological conditions.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. The morpholino group may reduce CYP450-mediated oxidation, while the thiophene could pose idiosyncratic toxicity risks.

- In vivo studies : Apply a randomized block design (e.g., 4 groups, n=6) with staggered dosing (oral, IV) in rodent models. Collect plasma samples at 0, 1, 3, 6, 12, 24 hours for bioavailability calculations. Use non-compartmental analysis (WinNonlin®) for AUC and t₁/₂ determination .

Q. What strategies mitigate conflicting solubility data observed in polar vs. non-polar solvents for this compound?

- Methodological Answer :

- Solvent screening : Perform equilibrium solubility studies in buffers (pH 1.2–7.4), DMSO, and ethanol using shake-flask method with HPLC-UV quantification.

- Co-solvency : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility.

- pH-solubility profiling : The urea’s pKa (~5.3) suggests ionization at acidic pH; use potentiometric titration (GLpKa) to refine solubility trends.

- Molecular dynamics simulations : Predict solvation free energy in explicit solvents (e.g., GROMACS) to identify optimal solvent systems .

Q. How to resolve discrepancies in biological activity data across different in vitro models for this compound?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers. Pre-treat cells with serum-free media for 24 hours to minimize growth factor interference.

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM staurosporine for kinase assays).

- Orthogonal validation : Confirm hits via SPR (binding affinity) and functional assays (e.g., cAMP ELISA for GPCR targets).

- Data harmonization : Apply multivariate analysis (PCA or hierarchical clustering) to identify outliers and batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.